Cas no 1260670-13-0 (4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine)
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine structure](https://www.kuujia.com/scimg/cas/1260670-13-0x500.png)
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-CHLORO-2-METHYL-5,6,7,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE
- AB73930
- 4-CHLORO-2-METHYL-5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE
- Pyrido[2,3-d]pyrimidine, 4-chloro-5,6,7,8-tetrahydro-2-methyl-
- 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine
-
- Inchi: 1S/C8H10ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H2,1H3,(H,10,11,12)
- InChI Key: GMRNTDXJEWLUCE-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(C)=N1)NCCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 164
- XLogP3: 2.3
- Topological Polar Surface Area: 37.8
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372720-0.1g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 0.1g |
$1572.0 | 2023-03-02 | ||
Enamine | EN300-372720-0.05g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 0.05g |
$1500.0 | 2023-03-02 | ||
Enamine | EN300-372720-0.25g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 0.25g |
$1642.0 | 2023-03-02 | ||
Enamine | EN300-372720-0.5g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 0.5g |
$1714.0 | 2023-03-02 | ||
Enamine | EN300-372720-5.0g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 5.0g |
$5179.0 | 2023-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352963-5mg |
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
1260670-13-0 | 95% | 5mg |
¥16077.00 | 2024-08-09 | |
Enamine | EN300-372720-10.0g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 10.0g |
$7681.0 | 2023-03-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064959-1g |
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine |
1260670-13-0 | 95% | 1g |
¥8820.0 | 2023-04-04 | |
Enamine | EN300-372720-2.5g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 2.5g |
$3501.0 | 2023-03-02 | ||
Enamine | EN300-372720-1.0g |
4-chloro-2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine |
1260670-13-0 | 1g |
$0.0 | 2023-06-07 |
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine Related Literature
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
2. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
Additional information on 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine
4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine: A Comprehensive Overview
The compound with CAS No. 1260670-13-0, known as 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyridopyrimidines, which are known for their unique structural features and potential bioactivity. Recent studies have highlighted its promising applications in drug discovery and development.
The tetrahydropyrido[2,3-D]pyrimidine core of this compound is a bicyclic structure that combines the properties of both pyridine and pyrimidine rings. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position introduces additional functional diversity to the molecule. These substituents not only influence the physical properties of the compound but also play a crucial role in its interactions with biological systems.
Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic methodologies, including multi-component reactions and catalytic processes, have been employed to efficiently construct the tetrahydropyrido[2,3-D]pyrimidine framework. These methods have significantly improved the yield and purity of the compound, making it more accessible for further studies.
The 4-chloro-2-methyl substitution pattern in this compound has been shown to enhance its stability and solubility in various solvents. This makes it an ideal candidate for exploring its pharmacokinetic properties. Preliminary in vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Such findings underscore its potential as a lead molecule for drug development.
In addition to its pharmacological applications, 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine has also been investigated for its electronic properties. Computational studies using density functional theory (DFT) have revealed that the molecule possesses unique electronic transitions that could be exploited in optoelectronic devices. This dual functionality further highlights its versatility as a research subject.
Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and its impact on biological activity. The development of enantioselective synthesis methods is expected to provide deeper insights into its chiral behavior and therapeutic potential. Furthermore, collaborative efforts between chemists and biologists are being undertaken to assess its efficacy in animal models of disease.
In conclusion, 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine represents a compelling example of how structural diversity can be harnessed to design novel compounds with multifaceted applications. As research continues to unfold, this compound is poised to make significant contributions to both academic and industrial advancements in chemistry and pharmacology.
1260670-13-0 (4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine) Related Products
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)




